5-Ethyl-3-isopentyl-1,2,4-oxadiazole
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Overview
Description
5-Ethyl-3-isopentyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. This process typically begins with the acylation of amidoximes using carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. Cyclization is then carried out in the presence of reagents like N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N′-carbonyldiimidazole (CDI) .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Ethyl-3-isopentyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its specific structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: While all these compounds share the oxadiazole core structure, their properties and applications can vary significantly. For example, 1,3,4-oxadiazole is known for its anticancer and antiviral activities, whereas 1,2,5-oxadiazole is less commonly studied . The unique substitution pattern of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-ethyl-3-(3-methylbutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H16N2O/c1-4-9-10-8(11-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
FUICNUGXNNZKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CCC(C)C |
Origin of Product |
United States |
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